molecular formula C14H11BrF2N2O B4966473 N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea

N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea

Cat. No.: B4966473
M. Wt: 341.15 g/mol
InChI Key: PPAVOYQHMPYKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4,6-difluorophenyl)-N’-(3-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of bromine, fluorine, and methyl groups in its structure suggests potential unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-N’-(3-methylphenyl)urea typically involves the reaction of 2-bromo-4,6-difluoroaniline with 3-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted phenylureas, while oxidation and reduction reactions could produce different oxidized or reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Agriculture: As a potential herbicide or pesticide due to its unique chemical properties.

    Materials Science: As a building block for synthesizing advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N’-(3-methylphenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4,6-difluorophenyl)-N’-(3-methylphenyl)urea
  • N-(2-bromo-4,6-difluorophenyl)-N’-(4-methylphenyl)urea
  • N-(2-bromo-4,6-difluorophenyl)-N’-(3-ethylphenyl)urea

Uniqueness

N-(2-bromo-4,6-difluorophenyl)-N’-(3-methylphenyl)urea is unique due to the specific combination of bromine, fluorine, and methyl groups in its structure. This combination can impart distinct chemical properties, such as enhanced reactivity or specific binding interactions, making it valuable for various applications.

Properties

IUPAC Name

1-(2-bromo-4,6-difluorophenyl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2N2O/c1-8-3-2-4-10(5-8)18-14(20)19-13-11(15)6-9(16)7-12(13)17/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAVOYQHMPYKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.